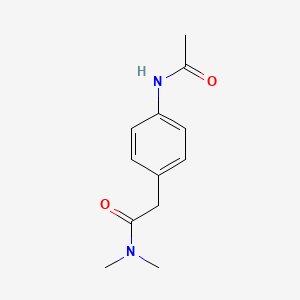

2-(4-acetamidophenyl)-N,N-dimethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetamidophenol, also known as Acetaminophen or Paracetamol, is a widely used analgesic and antipyretic drug . It’s commonly used to alleviate fevers and pain . The compound has a molecular formula of C8H9NO2 .

Synthesis Analysis

The synthesis of Acetaminophen involves the reaction of p-aminophenol with acetic anhydride in the presence of an acid to produce Acetaminophen and acetic acid . A practical class has been devised to illustrate the electrophilic reactivities of carbonyls, which was covered in the accompanying lecture program .Molecular Structure Analysis

The molecular structure of Acetaminophen consists of a benzene ring substituted with a hydroxyl group and an acetamide group . The molecular weight is 151.1626 .Chemical Reactions Analysis

Acetaminophen is known to exhibit different electrophilic reactivities of different types of carbonyl groups, which are key to understanding the stability of the amides in the backbones of proteins, the mechanisms of the proteases, and the acylating power of acyl phosphates in biological systems .Physical And Chemical Properties Analysis

Acetaminophen is a solid at room temperature . It has a molecular weight of 151.163, a density of 1.3±0.1 g/cm3, a boiling point of 387.8±25.0 °C at 760 mmHg, and a melting point of 168-172 °C (lit.) .Mecanismo De Acción

Target of Action

The primary target of 2-(4-acetamidophenyl)-N,N-dimethylacetamide, also known as Acetaminophen, is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

Acetaminophen acts as a selective COX-2 inhibitor . It binds to the COX-2 enzyme, inhibiting its activity and thereby reducing the production of prostaglandins . This results in decreased inflammation and pain signaling, providing analgesic and antipyretic effects .

Biochemical Pathways

The action of Acetaminophen primarily affects the prostaglandin synthesis pathway . By inhibiting COX-2, it reduces the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . This leads to a decrease in these signaling molecules, reducing inflammation and pain.

Pharmacokinetics

The pharmacokinetics of Acetaminophen involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Acetaminophen is rapidly and almost completely absorbed from the gastrointestinal tract . It is then distributed throughout most body tissues, and it crosses the blood-brain barrier, exerting its effects on the central nervous system . The liver metabolizes Acetaminophen primarily through conjugation with glucuronide and sulfate . The metabolites are then excreted in the urine .

Result of Action

The inhibition of COX-2 by Acetaminophen leads to a decrease in prostaglandin synthesis. This results in reduced pain and inflammation , as well as antipyretic effects (reduction of fever) . At the cellular level, this involves a decrease in the signaling processes associated with pain and inflammation .

Action Environment

The action, efficacy, and stability of Acetaminophen can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions . Additionally, factors such as pH can influence the stability of Acetaminophen . It’s also worth noting that individual genetic variations can affect the metabolism of Acetaminophen, influencing its efficacy and potential for side effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-acetamidophenyl)-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9(15)13-11-6-4-10(5-7-11)8-12(16)14(2)3/h4-7H,8H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIKBZBMLNQONN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[2-(4-chlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538858.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-ethoxynaphthalene-1-carboxamide](/img/structure/B6538876.png)

![2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide](/img/structure/B6538882.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide](/img/structure/B6538893.png)

![2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538899.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B6538900.png)

![2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-6-fluorobenzamide](/img/structure/B6538902.png)

![ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate](/img/structure/B6538916.png)

![2-[4-(2-{[1,1'-biphenyl]-4-yl}acetamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6538923.png)

![4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538932.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6538937.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide](/img/structure/B6538943.png)

![2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538955.png)

![2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538956.png)